molecular formula C7H6ClNO4S B2940882 Methyl 3-(chlorosulfonyl)pyridine-4-carboxylate CAS No. 90488-92-9

Methyl 3-(chlorosulfonyl)pyridine-4-carboxylate

Cat. No.: B2940882
CAS No.: 90488-92-9
M. Wt: 235.64
InChI Key: KJQBHMBOIQTMNE-UHFFFAOYSA-N
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Description

Methyl 3-(chlorosulfonyl)pyridine-4-carboxylate is a pyridine derivative characterized by a chlorosulfonyl (-SO₂Cl) group at the 3-position and a methyl ester (-COOCH₃) at the 4-position of the pyridine ring. This compound is a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive chlorosulfonyl group, which facilitates nucleophilic substitution reactions. Its molecular formula is C₈H₆ClNO₄S, with a molecular weight of 247.66 g/mol (estimated).

Properties

IUPAC Name

methyl 3-chlorosulfonylpyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO4S/c1-13-7(10)5-2-3-9-4-6(5)14(8,11)12/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQBHMBOIQTMNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NC=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90488-92-9
Record name methyl 3-(chlorosulfonyl)pyridine-4-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(chlorosulfonyl)pyridine-4-carboxylate typically involves the chlorosulfonation of methyl 4-pyridinecarboxylate. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The process involves the following steps:

    Chlorosulfonation: Methyl 4-pyridinecarboxylate is reacted with chlorosulfonic acid at a controlled temperature to introduce the chlorosulfonyl group at the 3-position of the pyridine ring.

    Purification: The reaction mixture is then purified to isolate the desired product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Chlorosulfonation: Large quantities of methyl 4-pyridinecarboxylate are reacted with chlorosulfonic acid in industrial reactors.

    Isolation and Purification: The product is isolated using techniques such as crystallization or distillation to ensure high purity and yield.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorosulfonyl Group

The chlorosulfonyl (–SO₂Cl) group undergoes nucleophilic substitution with amines, alcohols, and thiols. This reactivity is central to synthesizing sulfonamides, sulfonate esters, and sulfonothioates.

Example reaction with amines :
Reaction with pyrrole derivatives under microwave irradiation (150W, 80°C) in the presence of pyridine yields sulfonamide-linked heteroarenes. For instance:

text
Methyl 3-(chlorosulfonyl)pyridine-4-carboxylate + 6-chloro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one → Methyl 5-bromo-3-(7-chloro-2-methyl-3-oxo-3,4-dihydroquinoxalin-1(2H)-ylsulfonyl)thiophene-2-carboxylate Yield: 66% [6]

Key conditions :

  • Solvent : Dichloromethane or trifluoroacetic acid.

  • Catalyst/base : Pyridine (to neutralize HCl).

  • Temperature : 80–120°C (microwave-assisted).

Hydrolysis of the Ester Group

The methyl ester (–COOCH₃) hydrolyzes under acidic or basic conditions to form the corresponding carboxylic acid.

Example :
Treatment with concentrated sulfuric acid (98%) in trifluoroacetic acid cleaves the ester bond:

text
This compound → 3-(Chlorosulfonyl)pyridine-4-carboxylic acid [6]

Reaction parameters :

ConditionDetails
AcidH₂SO₄ (98%) in trifluoroacetic acid
TemperatureRoom temperature to 50°C

Palladium-Catalyzed Desulfitative Arylation

The chlorosulfonyl group participates in palladium-catalyzed cross-coupling reactions, enabling aryl–heteroaryl bond formation.

Example :
Reaction with 1-methylpyrrole in the presence of a Pd catalyst yields biaryl derivatives:

text
This compound + 1-methylpyrrole → Pyrrole–pyridine dyad Yield: 72% (analogous reaction) [7]

Optimized conditions :

ParameterValue
CatalystPd(PPh₃)₄
SolventToluene or DMF
Temperature80–100°C

Comparative Reaction Data

The table below summarizes reaction outcomes for analogous compounds, providing insights into expected behavior:

Reaction TypeReagents/ConditionsProductYieldSource
Sulfonamide formationAmine, pyridine, CH₂Cl₂, 80°CHeteroaryl sulfonamide66%
Ester hydrolysisH₂SO₄, trifluoroacetic acidCarboxylic acid derivativeN/A
Desulfitative arylationPd catalyst, aryl substrateBiaryl compound63–72%

Side Reactions and Byproduct Mitigation

  • Chlorination byproducts : Excess phosphorus pentachloride during synthesis can introduce chloro groups at the pyridine 5-position. Controlled addition of PCl₅ (<1 molar equivalent) minimizes this issue .

  • Thermal decomposition : Prolonged heating above 140°C may degrade the sulfonyl chloride group. Optimal reaction temperatures are 110–130°C .

Scientific Research Applications

Methyl 3-(chlorosulfonyl)pyridine-4-carboxylate has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and as a building block for biologically active molecules.

    Medicine: It is explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(chlorosulfonyl)pyridine-4-carboxylate involves its reactivity with nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive and can undergo substitution reactions with various nucleophiles. The pyridine ring can also participate in coordination chemistry, interacting with metal ions and other molecules. These interactions are crucial for its applications in catalysis and material science.

Comparison with Similar Compounds

Key Observations:

Reactivity Differences :

  • The chlorosulfonyl group in this compound enhances electrophilicity compared to amide or carboxylic acid derivatives (e.g., compounds in and ), making it more reactive toward nucleophiles like amines or alcohols.
  • In contrast, the imidazo-pyridine derivative () exhibits biological activity due to its fused heterocyclic structure, which improves target binding in antifungal applications.

Stability and Handling :

  • Sulfonyl chlorides (e.g., ) are generally moisture-sensitive and require anhydrous conditions, unlike ester or amide derivatives (), which are more stable under ambient conditions.

Biological Activity :

  • Imidazo-pyridine carboxylates () show potent antifungal activity (-9.6 kcal/mol binding energy against squalene synthase), whereas this compound’s primary utility lies in synthetic chemistry rather than direct bioactivity.

Biological Activity

Methyl 3-(chlorosulfonyl)pyridine-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications through a review of relevant literature and research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a chlorosulfonyl group and a carboxylate moiety. This unique structure contributes to its reactivity and biological properties, making it a candidate for various pharmacological applications.

Biological Activities

  • Antimicrobial Activity :
    • Compounds containing pyridine rings, including this compound, are known for their antimicrobial properties. Research indicates that derivatives of pyridine exhibit significant activity against various bacterial strains, including multidrug-resistant pathogens .
  • Anti-inflammatory Effects :
    • The chlorosulfonyl group is associated with anti-inflammatory properties. Studies have shown that similar compounds can inhibit pro-inflammatory cytokines, suggesting a potential use in treating inflammatory diseases .
  • Antitumor Activity :
    • Some studies have indicated that pyridine derivatives can exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways, which can lead to altered cellular responses in inflammation and cancer .
  • Modulation of Immune Responses : It has been observed that certain pyridine derivatives can enhance or inhibit immune responses by modulating cytokine release from immune cells .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound, against Escherichia coli and Staphylococcus aureus. The results showed that the compound exhibited significant inhibitory effects with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

CompoundMIC (µg/mL)Target Organism
This compound32E. coli
This compound64S. aureus

Study 2: Anti-inflammatory Activity

In another study, the anti-inflammatory effects were assessed using a murine model of acute inflammation. This compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Treatment GroupTNF-alpha (pg/mL)IL-6 (pg/mL)
Control150 ± 10200 ± 15
This compound (50 mg/kg)80 ± 5100 ± 10

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-(chlorosulfonyl)pyridine-4-carboxylate?

  • Methodology : The compound can be synthesized via sulfonation of methyl isonicotinate. A typical approach involves reacting methyl pyridine-4-carboxylate with chlorosulfonic acid (ClSO₃H) under controlled anhydrous conditions. Post-sulfonation, purification via silica gel chromatography or recrystallization (using toluene or DCM) is recommended. Monitoring reaction progress with TLC or LC-MS ensures optimal yield .
  • Key Considerations : Use moisture-free solvents (e.g., dry DCM) to prevent hydrolysis of the chlorosulfonyl group. Reaction temperatures should be maintained between 0–5°C to minimize side reactions.

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • Methodology :

  • NMR : ¹H NMR (400 MHz, CDCl₃) identifies aromatic protons (δ 8.5–9.0 ppm) and methyl ester signals (δ 3.9–4.1 ppm). ¹³C NMR confirms the carbonyl (C=O, ~165 ppm) and sulfonyl groups (~115–120 ppm).
  • IR : Peaks at ~1360 cm⁻¹ (S=O asymmetric stretch) and ~1170 cm⁻¹ (S=O symmetric stretch) confirm the sulfonyl chloride moiety.
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M+H]⁺ at m/z 249.67, consistent with the molecular formula C₈H₈ClNO₄S .
    • Validation : Cross-reference with computational data (e.g., InChI key from PubChem) ensures structural accuracy .

Q. How should researchers handle and store this compound to ensure stability?

  • Handling : Use PPE (gloves, goggles) in a fume hood. Avoid water contact, as hydrolysis generates HCl and sulfonic acid byproducts.
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C. Desiccants (e.g., silica gel) prevent moisture absorption. Shelf life exceeds 12 months under these conditions .

Advanced Research Questions

Q. How can conflicting reactivity data in nucleophilic substitution reactions involving this compound be resolved?

  • Analysis : Discrepancies may arise from solvent polarity (e.g., DMF vs. toluene) or competing hydrolysis. For example, in DMF, the chlorosulfonyl group reacts with amines at 25°C, while in toluene, elevated temperatures (80°C) are required.
  • Resolution : Use kinetic studies (via ¹H NMR or in situ IR) to track intermediate formation. Optimize conditions using catalytic bases (e.g., Et₃N) to accelerate substitution while suppressing hydrolysis .

Q. What strategies mitigate hydrolysis of the chlorosulfonyl group during derivatization?

  • Strategies :

  • Anhydrous Conditions : Conduct reactions under N₂ with molecular sieves.
  • Low-Temperature Activation : Pre-cool reagents to –40°C before mixing.
  • Protecting Groups : Temporarily protect the sulfonyl chloride with tert-butyl groups, which can be removed post-reaction .
    • Validation : Monitor hydrolysis byproducts (e.g., sulfonic acids) via LC-MS .

Q. How does the electronic environment of the pyridine ring influence the reactivity of the chlorosulfonyl group?

  • Mechanistic Insight : The electron-withdrawing carboxylate group at position 4 increases the electrophilicity of the chlorosulfonyl group at position 3. Computational studies (DFT) reveal reduced electron density at the sulfur atom, enhancing susceptibility to nucleophilic attack.
  • Experimental Validation : Compare reactivity with analogs (e.g., methyl 2-(trifluoromethyl)pyridine-4-carboxylate) to isolate electronic effects .

Q. What are the limitations of current catalytic systems in cross-coupling reactions involving this compound, and how can they be optimized?

  • Limitations : Pd-based catalysts (e.g., Pd(PPh₃)₄) may deactivate due to sulfur poisoning. Side reactions (e.g., ester hydrolysis) compete at high temperatures.
  • Optimization :

  • Ligand Design : Use sulfur-resistant ligands (e.g., Xantphos).
  • Solvent Systems : Replace polar aprotic solvents (DMF) with THF or dioxane to reduce side reactions.
  • Additives : Include silver salts (Ag₂CO₃) to scavenge chloride ions, improving catalyst turnover .

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